

Physicochemical properties of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile

Cat. No.: B017496

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile**

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available data for **3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile**. Some data points are based on structurally similar compounds due to a lack of direct experimental values for the target compound. All information should be used for research purposes and validated through experimental work.

Introduction

3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile is a heterocyclic compound featuring a 1-methylpyrrole moiety linked to a reactive β -ketonitrile functional group. This chemical structure makes it a valuable intermediate in organic synthesis, particularly for the construction of more complex heterocyclic systems. Pyrrole and its derivatives are known to be important pharmacophores, and compounds derived from this scaffold are being investigated for a range of biological activities, including potential anticancer and antimicrobial applications[1]. This guide provides a comprehensive overview of its physicochemical properties, general synthetic and characterization methodologies, and a prospective look at its biological significance.

Physicochemical Properties

The physicochemical properties of **3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile** are summarized in Table 1. Where experimental data is not available, estimated values from closely related analogs are provided for guidance.

Table 1: Physicochemical Properties of **3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile**

Property	Value	Source/Comment
IUPAC Name	3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile	ChemNet[2]
CAS Number	77640-03-0	ChemNet[2]
Molecular Formula	C ₈ H ₈ N ₂ O	ChemNet[2]
Molecular Weight	148.16 g/mol	ChemNet[2]
Appearance	Not specified; likely a solid at room temperature.	General chemical knowledge
Melting Point	Not available (Estimated: 105-108 °C)	Based on the structurally similar 3-(1-(3-methoxyphenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile[3].
Boiling Point	319.7 °C at 760 mmHg	ChemNet[2]
Density	1.08 g/cm ³	ChemNet[2]
Solubility	No direct data. Expected to be soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in alcohols, with poor aqueous solubility.	Inferred from a structurally related compound[3].
pKa	Not available	Predicted value would require computational modeling.
logP	Not available	Predicted value would require computational modeling.
Refractive Index	1.547	ChemNet[2]
Flash Point	147.1 °C	ChemNet[2]

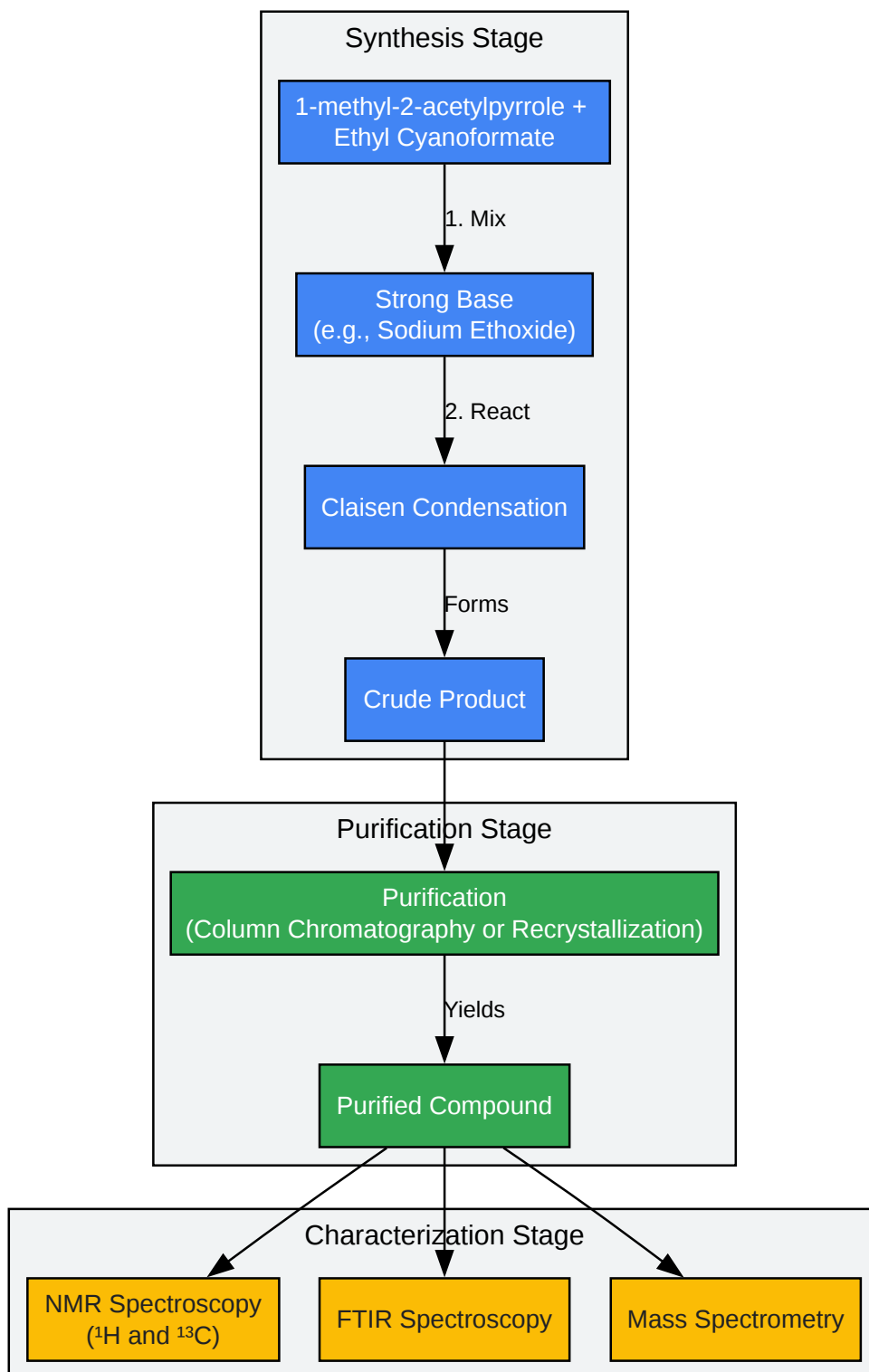
Experimental Protocols

Synthesis

While a specific, detailed experimental protocol for the synthesis of **3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile** is not explicitly detailed in the available literature, it is mentioned that its synthesis follows previously reported methods[3]. A general and plausible synthetic route would be the Claisen condensation of 1-methyl-2-acetylpyrrole with a suitable cyano-ester, such as ethyl cyanoformate, in the presence of a strong base like sodium ethoxide.

The logical workflow for the synthesis, purification, and subsequent characterization of the compound is illustrated in the diagram below.

General Workflow for Synthesis and Characterization

[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis, purification, and characterization of **3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile**.

Characterization

The structural confirmation of the synthesized **3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile** would be achieved through standard spectroscopic methods.

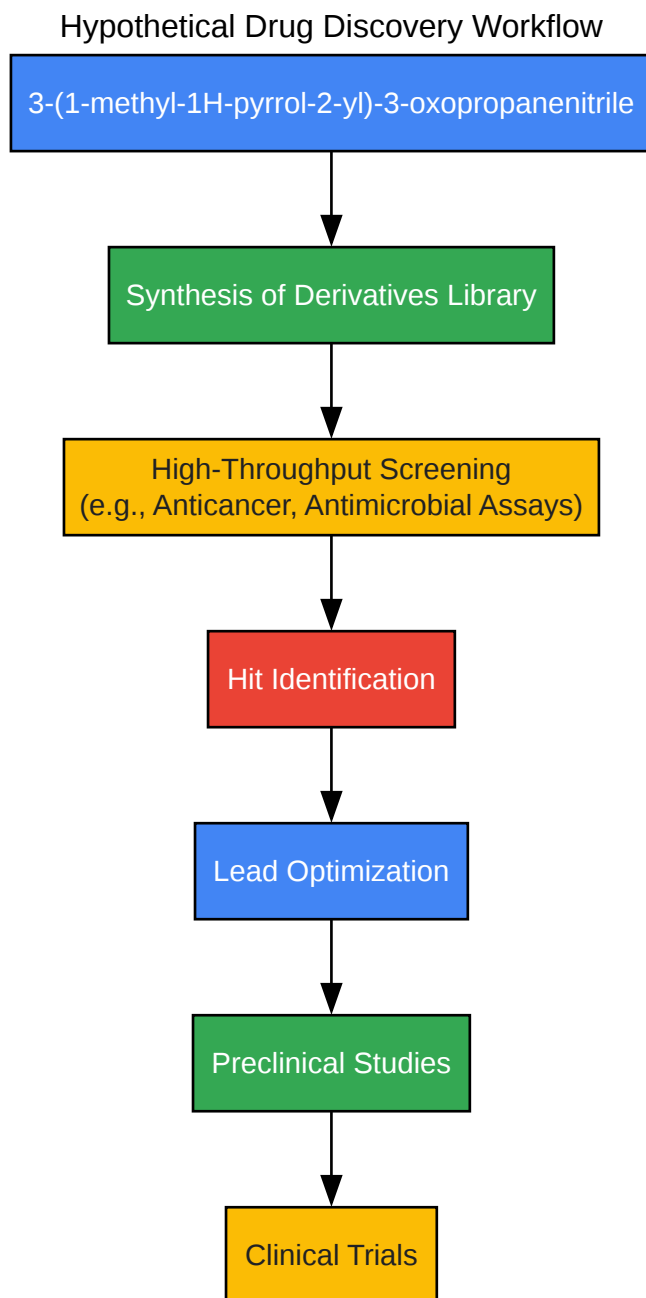
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum should display distinct signals corresponding to the methyl protons on the pyrrole nitrogen, the three protons of the pyrrole ring, and the methylene protons adjacent to the carbonyl and nitrile groups. The chemical shifts and coupling patterns would be crucial for confirming the molecular structure.
 - ^{13}C NMR: The spectrum would show resonances for all eight carbon atoms in their unique chemical environments, including the carbonyl, nitrile, and aromatic carbons of the pyrrole ring.
- Fourier-Transform Infrared (FTIR) Spectroscopy:
 - Key characteristic absorption bands would be expected for the nitrile ($\text{C}\equiv\text{N}$) stretch (typically around 2250 cm^{-1}), the ketone ($\text{C}=\text{O}$) stretch (around $1680\text{--}1700\text{ cm}^{-1}$), and various C-H and C-N bond vibrations.
- Mass Spectrometry (MS):
 - Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak ($[\text{M}]^+$) expected at an m/z of approximately 148.16. The fragmentation pattern would provide additional structural evidence.

Biological Activity and Signaling Pathways

Direct studies on the biological activity of **3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile** are not extensively reported. However, the broader class of pyrrole-containing compounds is well-documented for a wide range of pharmacological activities. Derivatives of this compound are noted for their potential as anticancer and antimicrobial agents[1]. The reactivity of the β -

ketonitrile moiety allows for its use as a scaffold to generate libraries of diverse heterocyclic compounds for high-throughput screening in drug discovery programs.

As no specific signaling pathways have been identified for the title compound, a diagram illustrating a hypothetical drug discovery workflow starting from this compound is provided below.



[Click to download full resolution via product page](#)

Caption: A hypothetical workflow for drug discovery starting from **3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile**.

Conclusion

3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile is a compound of significant interest for synthetic and medicinal chemistry. While a foundational set of its physicochemical properties is known, there is a clear need for more extensive experimental data, particularly concerning its melting point, solubility profile, and spectroscopic characterization. Furthermore, its biological activities and potential mechanisms of action remain largely unexplored. The information compiled in this guide serves as a valuable resource for researchers and professionals in the field, highlighting both the known attributes of this compound and the opportunities for future investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile | C₇H₆N₂O | CID 11194355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 3-(1-(3-Methoxyphenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile [smolecule.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physicochemical properties of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b017496#physicochemical-properties-of-3-1-methyl-1h-pyrrol-2-yl-3-oxopropanenitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com